Cas no 1597675-11-0 (2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine)

2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
- EN300-1828636
- 1597675-11-0
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- Inchi: 1S/C10H12FNO/c11-9(6-12)8-3-1-2-7-4-5-13-10(7)8/h1-3,9H,4-6,12H2
- InChI Key: BNCUCWYHSDKZQY-UHFFFAOYSA-N
- SMILES: FC(CN)C1=CC=CC2CCOC=21
Computed Properties
- Exact Mass: 181.090292168g/mol
- Monoisotopic Mass: 181.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 35.2Ų
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828636-2.5g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1828636-5.0g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1828636-5g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1828636-0.1g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1828636-0.25g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1828636-0.5g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1828636-10g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1828636-1g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1828636-1.0g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1828636-10.0g |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine |
1597675-11-0 | 10g |
$5037.0 | 2023-06-02 |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
Additional information on 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine
Comprehensive Overview of 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine (CAS No. 1597675-11-0)
The compound 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine (CAS No. 1597675-11-0) is a fluorinated amine derivative with a benzofuran scaffold, attracting significant interest in pharmaceutical and agrochemical research. Its unique structural features, including the fluoroethylamine moiety, make it a promising candidate for drug discovery and material science applications. Researchers are increasingly exploring its potential as a bioactive intermediate due to its ability to modulate biological targets.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine aligns with this trend, as its fluorine atom contributes to improved binding affinity and selectivity. This compound is often discussed in forums focusing on medicinal chemistry and small molecule therapeutics, with users frequently searching for its synthesis protocols and structure-activity relationships.
The benzofuran core of this compound is a privileged structure in drug design, known for its versatility in interacting with enzymes and receptors. Combined with the fluoroethylamine group, it offers a balanced lipophilicity profile, making it suitable for CNS-targeted therapies. Online queries often highlight its potential in neurodegenerative disease research, particularly in the context of dopamine receptor modulation.
From a synthetic perspective, 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine poses intriguing challenges for organic chemists. Optimizing its yield and purity requires careful control of fluorination reactions and amine protection strategies. Laboratories specializing in high-throughput screening have reported its utility in fragment-based drug discovery, further elevating its profile in preclinical development pipelines.
Environmental and green chemistry considerations are also relevant to this compound. Researchers are investigating solvent-free synthesis routes and catalytic fluorination methods to reduce waste. These efforts resonate with the broader scientific community’s push toward sustainable chemical production, a topic frequently searched in academic and industrial databases.
In summary, 2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroethan-1-amine (CAS No. 1597675-11-0) represents a convergence of structural innovation and therapeutic potential. Its applications span drug discovery, material science, and catalysis, making it a compound of enduring interest. As search trends indicate, its role in next-generation pharmaceuticals and green synthesis will likely grow, solidifying its place in modern chemistry.
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